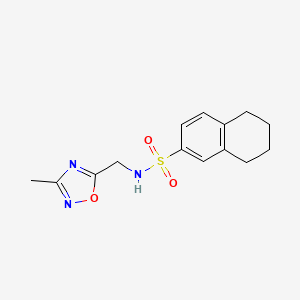![molecular formula C23H20F3NO7 B2556442 Methyl 4-((9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951948-27-9](/img/structure/B2556442.png)
Methyl 4-((9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound appears to be a complex organic molecule that contains several functional groups, including an ester group (benzoate), a trifluoromethyl group, and a tetrahydrochromeno[8,7-e][1,3]oxazin ring system.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrochromeno[8,7-e][1,3]oxazin ring system, the introduction of the trifluoromethyl group, and the esterification to form the benzoate group. However, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a large ring system. Detailed analysis would require advanced techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ester group could undergo hydrolysis or transesterification reactions, while the trifluoromethyl group could potentially be involved in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the large ring system would likely impact its solubility, melting point, and boiling point.Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Compounds containing similar structural motifs, such as oxazines and benzoxazines, have been extensively studied for their synthetic applications. For instance, oxazine and its derivatives are valuable intermediates in the synthesis of oxygen-functionalized aromatic compounds, offering pathways to complex molecular architectures (Nakamura, Uchiyama, & Ohwada, 2003). The presence of a trifluoromethyl group and a methoxyethyl moiety suggests the compound could be involved in reactions providing specificity and selectivity in synthesis, influencing the electronic properties of the resulting molecules.
Material Science and Polymer Chemistry
Benzoxazine monomers, closely related to the given compound, are known for their use in the synthesis of thermally curable polymers. These polymers exhibit desirable properties such as high thermal stability and mechanical strength, making them suitable for advanced material applications (Kiskan & Yagcı, 2007). The specific functional groups within the compound suggest potential for cross-linking and photopolymerization, providing a versatile tool in designing novel polymeric materials with tailored properties.
Pharmaceutical Research
Although direct applications in pharmaceutical research are not identified without specific information on biological activity, the structural complexity of the compound hints at potential for drug design and discovery. Structural analogs featuring oxazine or benzoxazine rings have been explored for their biological activities, including antimicrobial, antifungal, and anticancer properties (Bektaş et al., 2007). The presence of electron-withdrawing and electron-donating groups, such as trifluoromethyl and methoxyethyl, could influence the compound's interaction with biological targets, making it a candidate for further investigation in drug development processes.
Environmental Science
Derivatives of oxazine and benzoxazine have also been examined for their environmental behavior, particularly in terms of biodegradation and photodegradation. Understanding the environmental fate of such compounds is crucial in assessing their impact when used as pesticides or in other industrial applications (Bhattacharjeel & Dureja, 2002). This aspect of research can lead to the development of more environmentally friendly chemicals for agricultural and industrial use.
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data, it’s difficult to provide detailed information on potential hazards.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, exploring its reactivity, investigating its physical and chemical properties, and evaluating its potential biological activity.
Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific studies and literature on this compound would be required.
Eigenschaften
IUPAC Name |
methyl 4-[[9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO7/c1-30-10-9-27-11-16-17(32-12-27)8-7-15-18(28)20(21(23(24,25)26)34-19(15)16)33-14-5-3-13(4-6-14)22(29)31-2/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLKFOMNJJTYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C(F)(F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

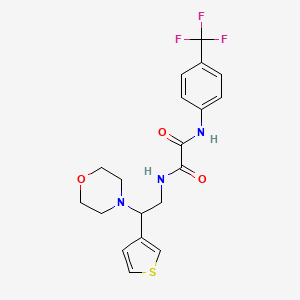
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2556360.png)
![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)
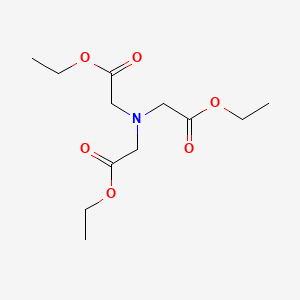
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556365.png)
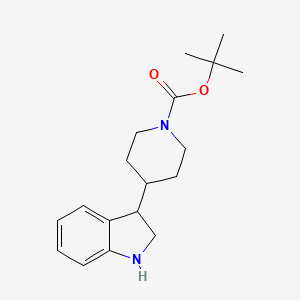
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide](/img/structure/B2556368.png)
![4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2556370.png)
![N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2556372.png)
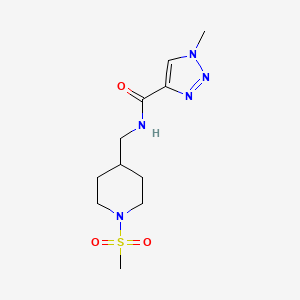
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2556375.png)
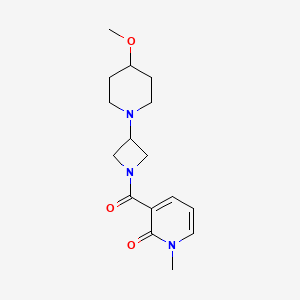
![3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2556380.png)
